![molecular formula C4H5IN2S B3029993 4-Iodo-3-methyl-1,2-thiazol-5-amine CAS No. 851049-22-4](/img/structure/B3029993.png)
4-Iodo-3-methyl-1,2-thiazol-5-amine
Overview
Description
Thiazoles are members of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. It exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .
Synthesis Analysis
Researchers have synthesized various thiazole derivatives, including 4-Iodo-3-methyl-1,2-thiazol-5-amine . For instance, Shiradkar et al. prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .
Chemical Reactions Analysis
The reactivity of 4-Iodo-3-methyl-1,2-thiazol-5-amine can be explored through various chemical reactions. Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution may occur at the C-2 atom .
Scientific Research Applications
Natural Products and Structural Features
Thiazole moieties are present in natural products like vitamin B and penicillin. Understanding their role in these compounds can provide insights into their biological significance.
For more in-depth information, you can refer to the following sources:
Mechanism of Action
Target of Action
4-Iodo-3-methyl-1,2-thiazol-5-amine, like other thiazole derivatives, has a broad range of targets due to its diverse biological activities Thiazole derivatives are known to interact with various enzymes, receptors, and proteins that play crucial roles in cellular processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit or activate enzymes, block or stimulate receptors, or interfere with the function of structural proteins .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives can influence pathways related to cell cycle control, glucose utilization, and neurotransmitter synthesis . .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as their solubility and stability, can influence their bioavailability .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
The action of 4-Iodo-3-methyl-1,2-thiazol-5-amine, like other thiazole derivatives, can be influenced by various environmental factors . These factors can include the physiological conditions of the body (such as pH and temperature), the presence of other substances (such as drugs or nutrients), and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
4-iodo-3-methyl-1,2-thiazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2S/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGAGBHXQIEQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300987 | |
Record name | 4-Iodo-3-methyl-5-isothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-methyl-1,2-thiazol-5-amine | |
CAS RN |
851049-22-4 | |
Record name | 4-Iodo-3-methyl-5-isothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851049-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-3-methyl-5-isothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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